

# Off-Target Effects of LY2886721 Hydrochloride: A Technical Guide

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## Compound of Interest

Compound Name: LY2886721 hydrochloride

Cat. No.: B580903

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## Abstract

**LY2886721 hydrochloride** is a potent small-molecule inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. While demonstrating robust in vivo lowering of amyloid- $\beta$  (A $\beta$ ) peptides, the clinical development of LY2886721 was terminated due to observations of liver toxicity in Phase II trials.<sup>[1][2][3]</sup> This adverse effect is considered to be a result of off-target activities. This technical guide provides an in-depth analysis of the known off-target effects of LY2886721, presenting quantitative data, outlining a key proposed mechanism for the observed hepatotoxicity, and describing relevant experimental methodologies.

## Off-Target Interaction Profile

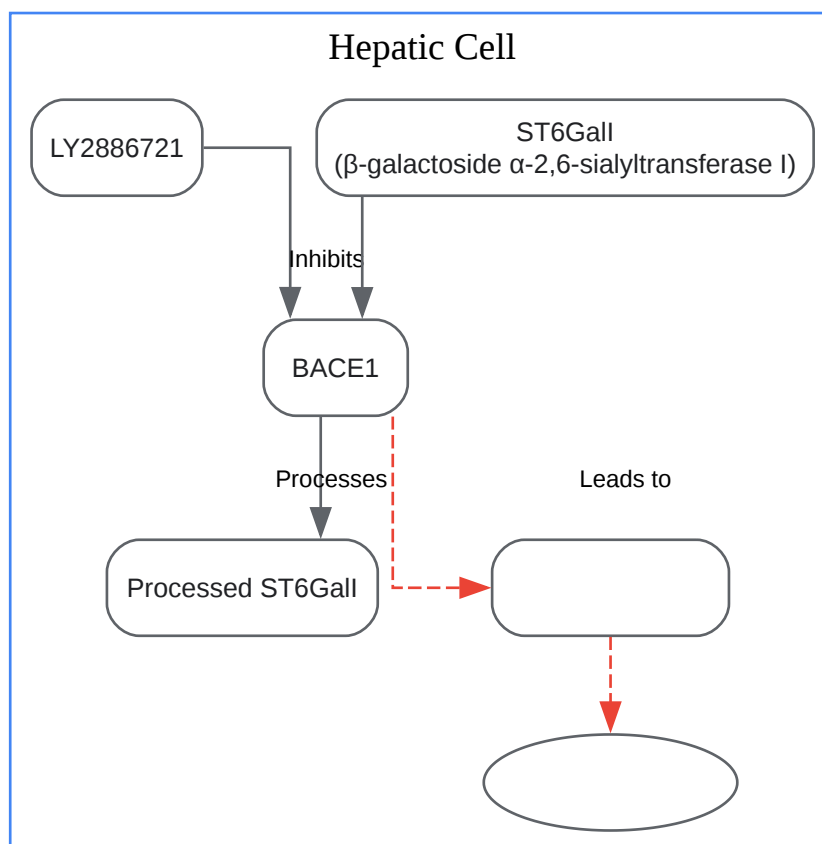
LY2886721 exhibits a notable lack of selectivity for BACE1 over its close homolog, BACE2. Furthermore, its clinical use was halted by hepatotoxicity, a significant off-target effect. The following table summarizes the quantitative data available for the off-target interactions of LY2886721.

Off-Target Molecule	Interaction Type	Assay Type	IC50 (nM)	Reference
BACE2	Inhibition	Cell-free enzymatic assay	10.2	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Cathepsin D	Inhibition	Cell-free enzymatic assay	>100,000	<a href="#">[6]</a> <a href="#">[8]</a>
Pepsin	Inhibition	Cell-free enzymatic assay	>100,000	<a href="#">[6]</a> <a href="#">[8]</a>
Renin	Inhibition	Cell-free enzymatic assay	>100,000	<a href="#">[6]</a> <a href="#">[8]</a>
On-Target (for comparison)				
BACE1	Inhibition	Cell-free enzymatic assay	20.3	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>

## Hepatotoxicity: A Proposed Off-Site, On-Target Mechanism

The primary off-target effect of concern for LY2886721 is liver toxicity.[\[1\]](#)[\[2\]](#)[\[3\]](#) A leading hypothesis suggests that this may be an "off-site" but "on-target" effect. This theory posits that the inhibition of BACE1 in the liver, rather than the intended central nervous system, disrupts the normal processing of other substrates, leading to cellular damage.[\[1\]](#)

One such substrate is  $\beta$ -galactoside  $\alpha$ -2,6-sialyltransferase I (ST6GalI).[\[1\]](#) BACE1 is involved in the cleavage of ST6GalI, and inhibition of this process in the liver by LY2886721 is hypothesized to lead to an accumulation of cellular damage, ultimately resulting in hepatotoxicity.[\[1\]](#) It has been suggested that in animal models, such as BACE1 knockout mice, compensatory mechanisms from paralogues like BACE2 or cathepsin D might mitigate this effect, which could explain the lack of preclinical liver toxicity signals.[\[1\]](#)



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Proposed mechanism of LY2886721-induced hepatotoxicity.

## Experimental Protocols

Detailed experimental protocols for the off-target assays of LY2886721 are not extensively published. However, based on the available literature, the following methodologies are representative of the techniques used.

### In Vitro Enzymatic Inhibition Assay (for BACE1, BACE2, Cathepsin D, Pepsin, Renin)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC<sub>50</sub>) of a compound against a purified enzyme.

Objective: To quantify the inhibitory potency of LY2886721 against target enzymes.

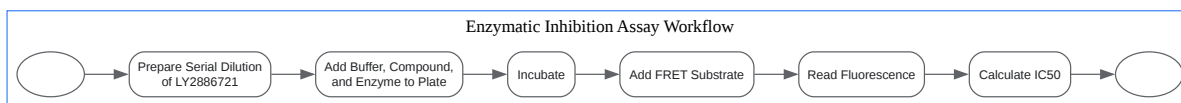
**Materials:**

- Recombinant human enzymes (BACE1, BACE2, Cathepsin D, Pepsin, Renin)
- **LY2886721 hydrochloride**
- Appropriate fluorescence resonance energy transfer (FRET) substrate for each enzyme
- Assay buffer specific to each enzyme
- 96-well microplates
- Fluorescence plate reader

**Procedure:**

- **Compound Preparation:** Prepare a serial dilution of LY2886721 in a suitable solvent (e.g., DMSO).
- **Assay Reaction:**
  - In a 96-well microplate, add the assay buffer.
  - Add the diluted LY2886721 or vehicle control to the wells.
  - Add the specific enzyme to each well.
  - Incubate for a predetermined period at the optimal temperature for the enzyme.
  - Initiate the reaction by adding the FRET substrate.
- **Data Acquisition:** Monitor the fluorescence signal over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET substrate.
- **Data Analysis:**
  - Calculate the rate of reaction for each concentration of LY2886721.
  - Normalize the reaction rates to the vehicle control.

- Plot the percent inhibition against the logarithm of the LY2886721 concentration.
- Fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



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Workflow for a typical in vitro enzymatic inhibition assay.

## Cellular A $\beta$ Reduction Assay

This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, leading to a reduction in the production of A $\beta$  peptides.

Objective: To determine the cellular potency of LY2886721.

Materials:

- HEK293 cells stably expressing human APP with the Swedish mutation (HEK293-APP<sup>sw</sup>) or primary cortical neurons from PDAPP transgenic mice.[6]
- Cell culture medium and supplements
- **LY2886721 hydrochloride**
- ELISA kits for A $\beta$ <sub>40</sub> and A $\beta$ <sub>42</sub>
- MTT or similar cytotoxicity assay kit

Procedure:

- Cell Culture: Plate the cells in multi-well plates and allow them to adhere.

- **Compound Treatment:** Treat the cells with various concentrations of LY2886721 for a specified period (e.g., overnight).[6]
- **Sample Collection:** Collect the conditioned medium from each well.
- **A $\beta$  Quantification:** Measure the concentrations of A $\beta$ 40 and A $\beta$ 42 in the conditioned medium using specific ELISA kits.
- **Cytotoxicity Assessment:** Perform an MTT assay on the cells to assess any cytotoxic effects of the compound.
- **Data Analysis:**
  - Normalize the A $\beta$  concentrations to a vehicle control.
  - Plot the percent reduction in A $\beta$  against the logarithm of the LY2886721 concentration.
  - Determine the EC50 value from the dose-response curve.

## Conclusion

The off-target profile of **LY2886721 hydrochloride** is primarily characterized by its lack of selectivity against BACE2 and the significant adverse effect of liver toxicity observed in clinical trials. The proposed mechanism for this hepatotoxicity, involving the inhibition of BACE1-mediated processing of ST6Gall in the liver, highlights the complexities of targeting enzymes with broad substrate profiles and systemic distribution. While the clinical development of LY2886721 was discontinued, the study of its off-target effects provides valuable insights for the future design and development of safer and more selective BACE1 inhibitors for the treatment of Alzheimer's disease. Further research is warranted to definitively elucidate the molecular mechanisms underlying the observed hepatotoxicity.

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